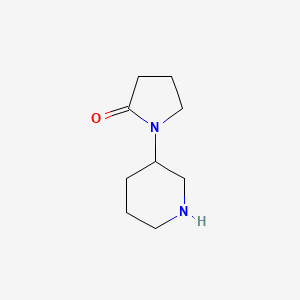

1-(Piperidin-3-YL)pyrrolidin-2-one

説明

1-(Piperidin-3-YL)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been found to target proteins such as serine/threonine-protein kinase b-raf .

Mode of Action

The formation of similar pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Result of Action

A non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives has been observed to reduce the level of triglycerides and glucose in rat plasma .

生物活性

1-(Piperidin-3-YL)pyrrolidin-2-one is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological systems. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₆N₂O and features two nitrogen-containing rings: a piperidine ring and a pyrrolidin-2-one moiety. The unique structural arrangement allows for various functional group modifications, enhancing its pharmacological versatility. The compound's chiral nature contributes to the diversity of its biological activity, as different stereoisomers may exhibit varying effects.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. One study highlighted its effectiveness against various bacterial strains, suggesting that modifications to the compound could enhance its spectrum of activity against resistant pathogens.

2. Anticonvulsant Effects

The compound has also been studied for its anticonvulsant properties. In preclinical models, it demonstrated potential in reducing seizure activity, indicating a possible mechanism involving modulation of neurotransmitter systems. This suggests that this compound could be beneficial in treating epilepsy and other seizure disorders.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

- Cell Viability Assays : In vitro studies using breast cancer cell lines (MDA-MB-231 and MCF-7) showed that certain derivatives significantly decreased cell viability at low concentrations (e.g., 6.25 µM) . This highlights the compound's potential as a lead structure for developing anticancer agents.

- Mechanism of Action : The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis through interactions with specific molecular targets within cancer cells. Notably, compounds derived from this scaffold have shown to affect pathways related to cell adhesion and migration, crucial for cancer metastasis .

The biological activity of this compound is thought to arise from its ability to interact with neurotransmitter pathways. Studies suggest it may modulate the activity of serotonin receptors and other neurotransmitter systems, influencing neuronal excitability and behavior . Additionally, its interactions with kinases involved in cell signaling pathways may explain its anticancer effects .

Research Findings and Case Studies

化学反応の分析

Lithium Aluminum Hydride (LiAlH4) Reduction

- Reaction : The pyrrolidin-2-one lactam undergoes ring-opening reduction to form 1-(piperidin-3-yl)pyrrolidine (saturated amine) .

- Mechanism : LiAlH4 acts as a strong reducing agent, cleaving the amide bond through nucleophilic attack on the carbonyl carbon.

- Conditions : Anhydrous ether, reflux (0.25 equiv LiAlH4, 6–8 hours).

- Yield : 40–60% for analogous piperidin-2-one reductions .

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 1-(Piperidin-3-yl)pyrrolidin-2-one | LiAlH4 | 1-(Piperidin-3-yl)pyrrolidine | ~50% |

Oxidation of Pyrrolidinone Ring

- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media.

- Product : Formation of 3-(piperidin-3-yl)succinimide via oxidation of the α-carbon adjacent to the carbonyl group .

- Mechanism : Radical-mediated oxidation leads to ketone or carboxylic acid derivatives.

| Substrate | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| This compound | KMnO₄ (aq. H₂SO₄) | 3-(Piperidin-3-yl)succinimide | 80°C, 4 hours |

N-Alkylation of Piperidine Nitrogen

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

- Product : 1-Alkyl-3-(pyrrolidin-2-one)piperidine derivatives .

- Conditions : Triethylamine (TEA) as base, DMF solvent, 25–60°C.

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | CH₃I | 1-Methyl-3-(pyrrolidin-2-one)piperidine | 65% |

Intramolecular Cyclization

- Reagents : Acid catalysts (e.g., HCl, H₂SO₄).

- Product : Tricyclic quinoline derivatives via enamine formation and cyclization .

- Example : Reaction with p-toluenesulfonyl chloride yields fused heterocycles (e.g., dipyrrolo[1,2-a:3',2'-c]quinoline) .

| Substrate | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| This compound | TsCl, TEA | Dipyrroloquinoline derivative | Reflux, 12 hours |

Acid-Catalyzed Hydrolysis

- Reagents : Concentrated HCl or H₂SO₄.

- Product : 3-(Piperidin-3-yl)succinic acid via cleavage of the lactam ring .

- Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | HCl (conc.) | 3-(Piperidin-3-yl)succinic acid | 70% |

Comparative Reactivity

The compound’s reactivity is influenced by:

- Steric Effects : The piperidine ring’s chair conformation restricts access to the nitrogen lone pair.

- Electronic Effects : The pyrrolidinone carbonyl group withdraws electron density, activating adjacent carbons for substitution.

Key Research Findings

- Reductive Amination : LiAlH4 reduction produces secondary amines with potential CNS activity .

- Antimicrobial Derivatives : Alkylated analogs show moderate activity against E. coli and S. aureus .

- Inhibitor Scaffolds : Derivatives act as NLRP3 inflammasome inhibitors, relevant for inflammatory diseases .

特性

IUPAC Name |

1-piperidin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRSOJJKKGRFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640720 | |

| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933692-43-4 | |

| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-3-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。